Merck SIP Agonist

Overview

Description

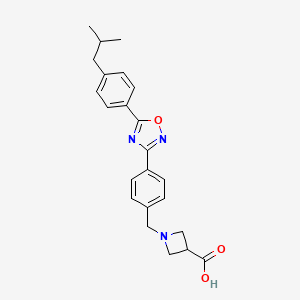

The Merck SIP Agonist, also known as CAY10734, is a compound with the molecular formula C23H25N3O3 . It has a molecular weight of 391.5 g/mol . This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1) with an IC50 of 0.6 nM . It selectively binds S1P1 over S1P2, S1P3, and S1P4 receptors .

Molecular Structure Analysis

The Merck SIP Agonist has a complex molecular structure. Its IUPAC name is 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications

Immunostimulatory Antibody-Drug Conjugates (ADCs) Development

Merck has collaborated with Mersana Therapeutics to develop novel ADCs using Mersana’s proprietary Immunosynthen STING-agonist ADC platform . The platform is designed to generate systemically administered ADCs that locally activate STING signaling in both tumor-resident immune cells and antigen-expressing tumor cells .

Harnessing the STING Pathway

The STING pathway is a fundamental means of generating an innate immune response that can lead to anti-tumor activity and immunological memory . The collaboration with Mersana aims to design novel immunostimulatory ADCs that can harness the potential of the STING pathway .

Targeting the Tumor Microenvironment

The immunomodulatory ADC approach can directly target the tumor microenvironment, potentially bringing the benefits of this immunotherapy to a broader group of patients .

Unlocking the Anti-Tumor Potential of Innate Immune Stimulation

The Immunosynthen platform is designed to enable highly targeted STING activation within both tumor cells and tumor resident myeloid cells while avoiding unwanted systemic effects . This could unlock the anti-tumor potential of innate immune stimulation .

Development of Novel ADC Product Candidates

Under the terms of the agreement, Mersana will develop novel ADC product candidates against up to two targets utilizing its Immunosynthen platform .

Commercialization of Surrogate Cytokine Agonists

In a separate collaboration with Synthekine, Merck has exclusive rights to develop, manufacture, and commercialize surrogate cytokine agonists for up to two cytokine targets .

Mechanism of Action

Target of Action

The primary target of the Merck SIP Agonist is the Sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that is ubiquitously expressed on the cell surface of many cells throughout the body, including the central nervous system . It plays a critical role in immune trafficking and activation in both innate and adaptive immune systems .

Mode of Action

The Merck SIP Agonist acts as an agonist to the S1PR1 . By binding to the S1PR1, it elicits endothelial protection and anti-inflammatory effects during SARS-CoV-2 infection, by limiting excessive INF-α response and hindering mitogen-activated protein kinase and nuclear factor kappa B action . Binding to s1pr2 opposes the effect of s1pr1 with vascular inflammation, endothelial permeability, and dysfunction as the concomitant outcome .

Biochemical Pathways

The S1P-S1PR signaling pathway has been well characterized in immune trafficking and activation in both innate and adaptive immune systems . The STING pathway, a fundamental means of generating innate immune response, can lead to anti-tumor activity and immunological memory . Activation of STING concurrently stimulates a multifaceted IFN-I-mediated immune response that further promotes the maturation and migration of dendritic cells (DCs), primes cytotoxic T cells, and natural killer (NK) cells for spontaneous immune responses .

Pharmacokinetics

The pharmacokinetics of the Merck SIP Agonist involves a significant increase in tumor uptake. A preclinical study reported that Vesselon’s acoustically active drug Imagent® augmented the pharmacokinetics of the STING agonist MSA-1 by increasing tumor uptake by 658% . This increase was achieved when compared to a low MSA-1 intravenous dose that had no anti-tumor effect as a single agent .

Result of Action

The molecular and cellular effects of the Merck SIP Agonist’s action involve substantial immunomodulatory impacts under a wide array of pathologic conditions . The addition of Imagent® under ultrasound exposure from conventional equipment generated complete tumor regressions . These immune engaging aspects of the Vesselon drug resulted in complete regression of both primary and distant tumors in 44% of enrolled subjects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the Merck SIP Agonist. Merck has a policy on Environmental, Social, and Governance (ESG) factors, stewardship, and climate change . This policy sets out the Trustees’ beliefs on ESG and climate change and the processes followed by the Trustees in relation to voting rights and stewardship . In environmental sustainability, Merck made progress toward its climate action goals last year and is also developing the tools and processes needed to lower the company’s carbon footprint .

Future Directions

Research into the Merck SIP Agonist and similar compounds is ongoing. For example, Merck has announced a research collaboration and commercial license agreement with Mersana Therapeutics to discover novel antibody-drug-conjugates (ADCs) leveraging Mersana’s proprietary Immunosynthen STING-agonist ADC platform . Additionally, other scientists are showcasing preclinical findings on up-and-coming small-molecule TREM2 agonists .

properties

IUPAC Name |

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNRSGKLNMHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439828 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Merck SIP Agonist | |

CAS RN |

635701-59-6 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.